1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine
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Overview
Description
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylmethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-chloro-2-methoxyphenylboronic acid.
Coupling Reaction: The boronic acid undergoes a coupling reaction with N-methylmethanamine under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11BrClNO |
---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-12-5-6-3-7(11)4-8(10)9(6)13-2/h3-4,12H,5H2,1-2H3 |
InChI Key |
XKVDICIBRKGQNB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)Cl)Br)OC |
Origin of Product |
United States |
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